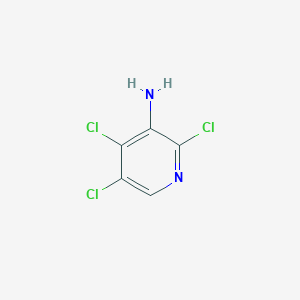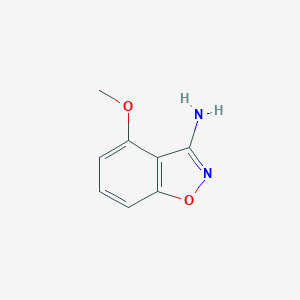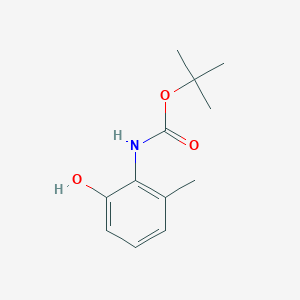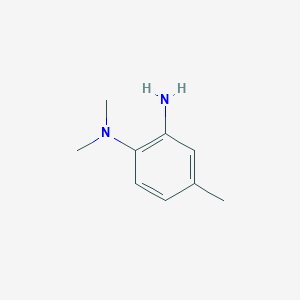![molecular formula C8H7NO2 B064826 Furo[2,3-b]pyridin-3-ylmethanol CAS No. 193284-86-5](/img/structure/B64826.png)
Furo[2,3-b]pyridin-3-ylmethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Furo[2,3-b]pyridin-3-ylmethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is an important building block in the synthesis of various bioactive molecules, including drugs and natural products.
作用机制
The mechanism of action of Furo[2,3-b]pyridin-3-ylmethanol is not well understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cellular processes, such as DNA replication, cell division, and protein synthesis. It may also interact with cell membranes and affect their permeability, leading to cell death.
生化和生理效应
Furo[2,3-b]pyridin-3-ylmethanol has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cells, including breast, lung, and colon cancer cells. It has also been shown to have antifungal and antibacterial properties. In addition, it has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One of the advantages of Furo[2,3-b]pyridin-3-ylmethanol is its versatility in the synthesis of various bioactive molecules. It is a stable compound and can be easily synthesized in large quantities. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain applications. In addition, its mechanism of action is not well understood, which may limit its use in drug development.
未来方向
There are several future directions for the research on Furo[2,3-b]pyridin-3-ylmethanol. One direction is to study its mechanism of action in more detail, which may provide insights into its potential applications in drug development. Another direction is to explore its potential applications in the treatment of various diseases, including cancer and inflammatory diseases. In addition, further research is needed to understand its potential toxicity and to develop safer derivatives of this compound. Overall, the research on Furo[2,3-b]pyridin-3-ylmethanol has the potential to lead to the development of new drugs and therapies for various diseases.
科学研究应用
Furo[2,3-b]pyridin-3-ylmethanol has been used extensively in scientific research due to its potential applications in various fields. It is an important building block in the synthesis of various bioactive molecules, including drugs and natural products. It has been used as a starting material in the synthesis of various alkaloids, such as pyridocarbazoles and pyridoindoles, which have shown promising biological activities, including anticancer, antifungal, and antibacterial properties.
属性
CAS 编号 |
193284-86-5 |
|---|---|
产品名称 |
Furo[2,3-b]pyridin-3-ylmethanol |
分子式 |
C8H7NO2 |
分子量 |
149.15 g/mol |
IUPAC 名称 |
furo[2,3-b]pyridin-3-ylmethanol |
InChI |
InChI=1S/C8H7NO2/c10-4-6-5-11-8-7(6)2-1-3-9-8/h1-3,5,10H,4H2 |
InChI 键 |
QJPWUUIJKXMFEP-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(N=C1)OC=C2CO |
规范 SMILES |
C1=CC2=C(N=C1)OC=C2CO |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
![tert-Butyl 3-[4-(methanesulfonyl)piperazin-1-yl]azetidine-1-carboxylate](/img/structure/B64747.png)

![Methyl (2R)-2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B64755.png)

![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)







![[3-(1,3-Thiazol-2-yl)phenyl]methanol](/img/structure/B64780.png)